PF-4136309

Descripción general

Descripción

Mecanismo De Acción

Target of Action

PF-4136309, also known as INCB8761, is a potent, selective, and orally bioavailable antagonist of the chemokine receptor CCR2 . The primary targets of this compound are human, mouse, and rat CCR2, with IC50 values of 5.2 nM, 17 nM, and 13 nM respectively . CCR2 plays a key role in immunosuppressive properties of the tumor microenvironment, patient prognosis, and chemoresistance .

Mode of Action

This compound specifically binds to CCR2 and prevents binding of the endothelium-derived chemokine ligand CLL2 (monocyte chemoattractant protein-1 or MCP1) to its receptor CCR2 . This results in inhibition of CCR2 activation and signal transduction . This compound is potent in inhibiting CCR2 mediated signaling events such as intracellular calcium mobilization and ERK (extracellular signal-regulated kinase) phosphorylation .

Biochemical Pathways

The CCL2/CCR2 axis plays a crucial role in the recruitment of monocytes/macrophages to disease sites, leading to tissue destruction and the progression of chronic inflammatory and autoimmune diseases . By inhibiting CCR2, this compound can potentially disrupt these pathways and their downstream effects, thereby mitigating the associated diseases .

Pharmacokinetics

This compound exhibits a moderate half-life in both species after intravenous administration (2.5 and 2.4 hours). When administered orally, this compound is absorbed rapidly, with peak concentration time (Tmax) at 1.2 hours for rats and 0.25 hours for dogs . A similar half-life is observed in both species between intravenous dosing and oral dosing. This compound is well absorbed, with an oral bioavailability of 78% in both species .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of CCR2 activation and signal transduction, which can disrupt the recruitment of monocytes/macrophages to disease sites . This can potentially mitigate the progression of chronic inflammatory and autoimmune diseases .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the bioavailability of this compound can be affected by factors such as the route of administration and the presence of food . .

Análisis Bioquímico

Biochemical Properties

PF-4136309 is potent in human chemotaxis activity and in the whole blood assay . It is also potent in inhibiting CCR2 mediated signaling events such as intracellular calcium mobilization and ERK (extracellular signal-regulated kinase) phosphorylation .

Cellular Effects

This compound has shown to have significant effects on various types of cells and cellular processes. It influences cell function by inhibiting CCR2 mediated signaling events . This includes the modulation of intracellular calcium mobilization and ERK phosphorylation .

Molecular Mechanism

The molecular mechanism of action of this compound involves its role as a CCR2 antagonist. It binds to the CCR2 receptor, inhibiting its function and thereby affecting the signaling pathways that the receptor is involved in .

Temporal Effects in Laboratory Settings

This compound exhibits a moderate half-life in both species after intravenous administration . When administered orally, this compound is absorbed rapidly .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At a dosage of 2 mg/kg, this compound exhibits a moderate half-life .

Metabolic Pathways

It is known that this compound is not a cytochrome P450 (CYP) inhibitor, with IC50 values of >30 μM against five major CYP isozymes CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4 .

Transport and Distribution

When administered orally, this compound is absorbed rapidly, with peak concentration time at 1.2 h for rats and 0.25 h for dogs . A similar half-life is observed in both species between intravenous dosing and oral dosing .

Subcellular Localization

Given its role as a CCR2 antagonist, it is likely that it interacts with the CCR2 receptor, which is typically located on the cell surface .

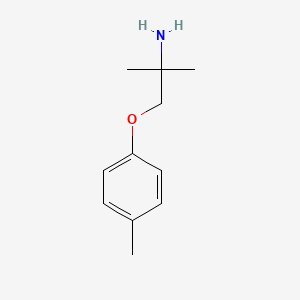

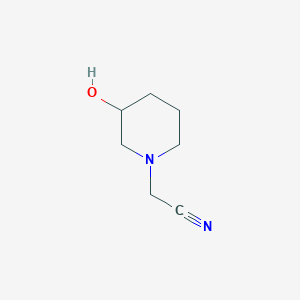

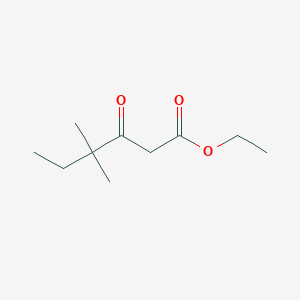

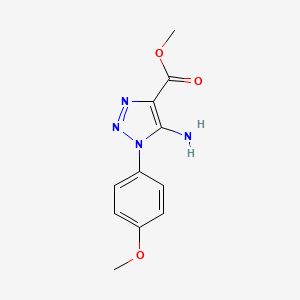

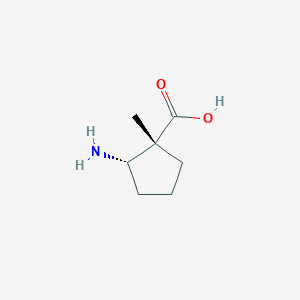

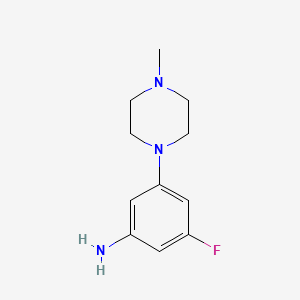

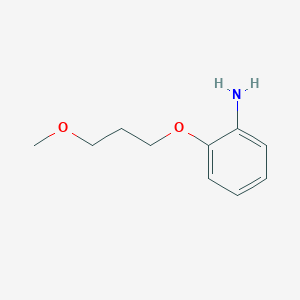

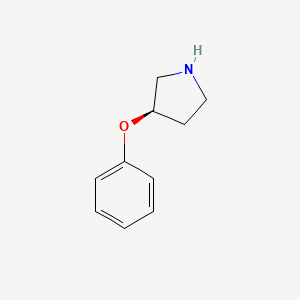

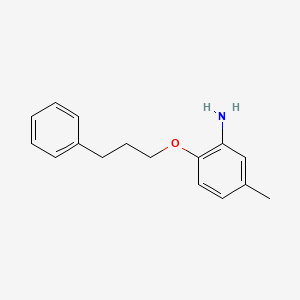

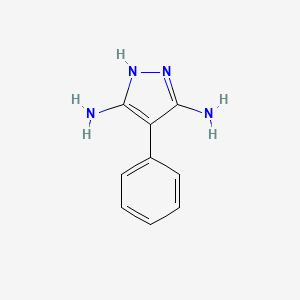

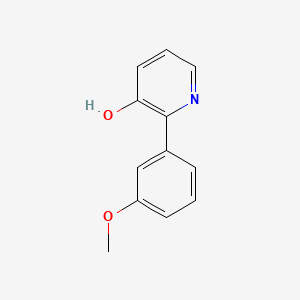

Métodos De Preparación

The synthesis of PF-4136309 involves several steps, including the preparation of intermediate compounds and their subsequent reactions to form the final product. The synthetic route typically involves the use of chiral columns for enantiomeric separation to ensure the purity of the compound . Industrial production methods focus on optimizing the yield and purity of this compound through controlled reaction conditions and purification techniques .

Análisis De Reacciones Químicas

PF-4136309 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Aplicaciones Científicas De Investigación

PF-4136309 has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study CCR2-mediated signaling pathways and their role in various biological processes.

Biology: Employed in research to understand the role of CCR2 in immune cell migration and inflammation.

Medicine: Investigated for its potential therapeutic applications in treating diseases such as cancer, cardiovascular diseases, and inflammatory disorders.

Industry: Utilized in the development of new drugs and therapeutic agents targeting CCR2

Comparación Con Compuestos Similares

PF-4136309 is compared with other CCR2 antagonists, such as:

RS-504393: Another CCR2 antagonist with similar inhibitory effects on CCR2-mediated signaling.

BMS-813160: A CCR2/CCR5 dual antagonist with broader applications in treating inflammatory and autoimmune diseases.

This compound stands out due to its high selectivity, oral bioavailability, and excellent in vitro and in vivo ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile .

Propiedades

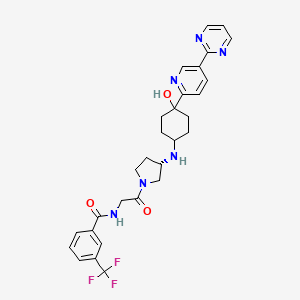

IUPAC Name |

N-[2-[(3S)-3-[[4-hydroxy-4-(5-pyrimidin-2-ylpyridin-2-yl)cyclohexyl]amino]pyrrolidin-1-yl]-2-oxoethyl]-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31F3N6O3/c30-29(31,32)21-4-1-3-19(15-21)27(40)36-17-25(39)38-14-9-23(18-38)37-22-7-10-28(41,11-8-22)24-6-5-20(16-35-24)26-33-12-2-13-34-26/h1-6,12-13,15-16,22-23,37,41H,7-11,14,17-18H2,(H,36,40)/t22?,23-,28?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNSVOHSYDRPBGI-CBQRAPNFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC2CCN(C2)C(=O)CNC(=O)C3=CC(=CC=C3)C(F)(F)F)(C4=NC=C(C=C4)C5=NC=CC=N5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]1NC2CCC(CC2)(C3=NC=C(C=C3)C4=NC=CC=N4)O)C(=O)CNC(=O)C5=CC(=CC=C5)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31F3N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201026041 | |

| Record name | N-[2-[(3S)-3-[[4-Hydroxy-4-(5-pyrimidin-2-ylpyridin-2-yl)cyclohexyl]amino]pyrrolidin-1-yl]-2-oxoethyl]-3-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201026041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

568.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1341224-83-6 | |

| Record name | PF-4136309 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1341224836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[2-[(3S)-3-[[4-Hydroxy-4-(5-pyrimidin-2-ylpyridin-2-yl)cyclohexyl]amino]pyrrolidin-1-yl]-2-oxoethyl]-3-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201026041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PF-4136309 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3M2595V4KT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{3-[(4-Chlorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine](/img/structure/B3158378.png)

![3-[Ethyl(methyl)amino]-2-methylpropanoic acid](/img/structure/B3158400.png)